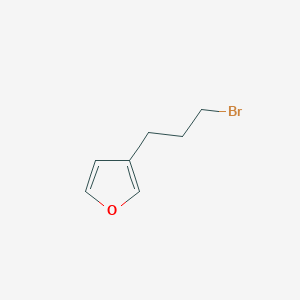

3-(3-Bromopropyl)furan

概要

説明

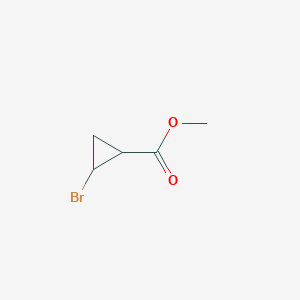

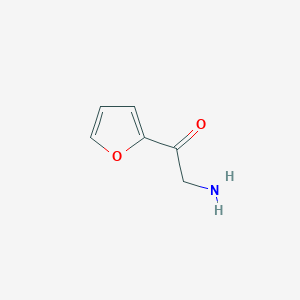

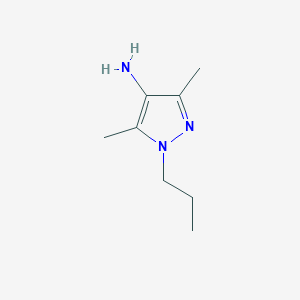

“3-(3-Bromopropyl)furan” is a furan derivative. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compounds and its derivatives are naturally occurring in many foods . The furan nucleus is found in a large number of biologically active materials .

Synthesis Analysis

Furan synthesis involves various methods and catalysts . For instance, the Diels–Alder reaction is considered among the most important one for the synthesis of cyclic and heterocyclic compounds in organic chemistry for their high regiostereoselectivity . The synthesis of furan-containing conjugated materials has been studied extensively .Molecular Structure Analysis

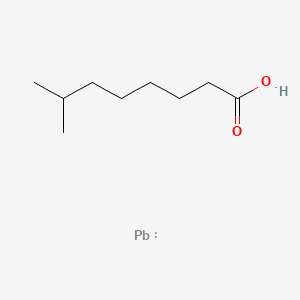

The molecular formula of “this compound” is C7H9BrO . Its molecular weight is 189.05 g/mol . The InChI string representation of its structure isInChI=1S/C7H9BrO/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 . Chemical Reactions Analysis

The Diels–Alder reactions of furan and 2-methylfuran with 3-bromo-1‑phenylprop-2-ynone have been studied at B3LYP/6-311G (d, p) level of theory . Experimental results have been rationalized using electronic and chemical proprieties analysis of the reagents and complete exploration of the potential energy surface .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . Furan derivative is an imperative class of heterocyclic compound that has important biological properties . Furan is rapidly and extensively absorbed from the intestine and the lung .科学的研究の応用

Synthesis and Chemical Reactions

- Deprotonation and Functionalization: Furan compounds, such as 3-(3-Bromopropyl)furan, can be deprotonated using specific agents like lithium magnesates. This process enables the functionalization of furans at specific positions, facilitating various chemical reactions and syntheses (Mongin et al., 2005).

- Synthesis of Benzo[b]furans: The synthesis of 2-bromo-3-aroyl-benzo[b]furans from precursors can involve this compound. These compounds find applications in palladium-mediated couplings and nucleophilic substitutions, leading to various 2-substituted derivatives (Gill et al., 2008).

- Catalytic Synthesis of Heterocycles: Cobalt(III) catalysis can be used for the synthesis of furans, including derivatives of this compound, through C–H bond functionalization. This method is significant in pharmaceutical, agrochemical, and materials research (Hummel & Ellman, 2014).

Environmental and Atmospheric Studies

- Study of Volatile Organic Compounds: Furan derivatives like this compound are important in understanding the formation and impact of volatile organic compounds in the atmosphere. Research in hypersaline environments has identified various furan derivatives, contributing to knowledge about atmospheric chemistry and climate impacts (Krause et al., 2013).

Pharmaceutical and Biological Applications

- Cytotoxic Activity in Cancer Research: Certain furan derivatives exhibit cytotoxic properties. For instance, compounds like 3-benzyl-furan-2(5H)-one have been studied for their potential in cancer treatment, indicating the broader applicability of furan compoundsin pharmacological research (Teixeira et al., 2007).

Advanced Organic Synthesis

- Synthesis of Complex Organic Molecules: The chemical properties of furan derivatives, including this compound, facilitate the synthesis of complex organic molecules. For example, one-pot synthesis methods using furans have been developed for creating 3-hydroxyanthranilate derivatives, illustrating the versatility of furan compounds in organic chemistry (Shinohara et al., 2015).

作用機序

Safety and Hazards

Furan is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a nongenotoxic carcinogen . It is both toxic and carcinogenic in mice and rats . It has been classified as a Category 1B Carcinogenicity and Category 2 Specific target organ toxicity .

将来の方向性

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil, while maintaining the durability and resistance characteristics offered by petroleum-based materials . Further studies are needed for isolation and detection of different furan derivatives from natural compounds and investigation of their precise mechanisms for revealing health beneficial effects of these compounds .

特性

IUPAC Name |

3-(3-bromopropyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIWOOJKAHQDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98126-48-8 | |

| Record name | 3-(3-Bromopropyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98126-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Amino-3-bromo-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3317833.png)

![3-[(4R)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid](/img/structure/B3317865.png)